molecular formula C21H17FN2O3 B11166286 2-fluoro-N-{2-[(4-methoxyphenyl)carbamoyl]phenyl}benzamide

2-fluoro-N-{2-[(4-methoxyphenyl)carbamoyl]phenyl}benzamide

Cat. No.: B11166286
M. Wt: 364.4 g/mol
InChI Key: GPXKCNGBHCQPKY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(2-FLUOROBENZAMIDO)-N-(4-METHOXYPHENYL)BENZAMIDE is an organic compound that belongs to the class of benzamides It is characterized by the presence of a fluorobenzamido group and a methoxyphenyl group attached to a benzamide core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-FLUOROBENZAMIDO)-N-(4-METHOXYPHENYL)BENZAMIDE typically involves the following steps:

    Formation of the Fluorobenzamido Intermediate: The initial step involves the reaction of 2-fluorobenzoic acid with an amine to form the fluorobenzamido intermediate. This reaction is usually carried out in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine.

    Coupling with Methoxyphenylamine: The fluorobenzamido intermediate is then coupled with 4-methoxyphenylamine in the presence of a coupling agent to form the final product, 2-(2-FLUOROBENZAMIDO)-N-(4-METHOXYPHENYL)BENZAMIDE.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and efficient purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-(2-FLUOROBENZAMIDO)-N-(4-METHOXYPHENYL)BENZAMIDE can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group, resulting in the formation of a phenol derivative.

    Reduction: The amide group can be reduced to form an amine derivative.

    Substitution: The fluorine atom can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products

The major products formed from these reactions include phenol derivatives, amine derivatives, and various substituted benzamides.

Scientific Research Applications

2-(2-FLUOROBENZAMIDO)-N-(4-METHOXYPHENYL)BENZAMIDE has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.

    Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 2-(2-FLUOROBENZAMIDO)-N-(4-METHOXYPHENYL)BENZAMIDE involves its interaction with specific molecular targets. The fluorobenzamido group can form hydrogen bonds with target molecules, while the methoxyphenyl group can participate in hydrophobic interactions. These interactions can modulate the activity of enzymes, receptors, or other proteins, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    2-(2-FLUOROBENZAMIDO)-5-(4-METHOXYPHENYL)THIOPHENE-3-CARBOXYLIC ACID: This compound has a thiophene ring instead of a benzamide core.

    3-(2-{4-[(1-{[3-(2-FLUOROBENZAMIDO)-4-METHOXYPHENYL]CARBAMOYL}-2-METHYLPROPYL)CARBAMOYL]PIPERIDIN-1-YL}ACETAMIDO)-2-METHYLBENZAMIDE: This compound has a more complex structure with additional functional groups.

Uniqueness

2-(2-FLUOROBENZAMIDO)-N-(4-METHOXYPHENYL)BENZAMIDE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C21H17FN2O3

Molecular Weight

364.4 g/mol

IUPAC Name

2-[(2-fluorobenzoyl)amino]-N-(4-methoxyphenyl)benzamide

InChI

InChI=1S/C21H17FN2O3/c1-27-15-12-10-14(11-13-15)23-21(26)17-7-3-5-9-19(17)24-20(25)16-6-2-4-8-18(16)22/h2-13H,1H3,(H,23,26)(H,24,25)

InChI Key

GPXKCNGBHCQPKY-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)NC(=O)C2=CC=CC=C2NC(=O)C3=CC=CC=C3F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.